molecular formula C20H21N5O5S B12130627 2-[4-Amino-5-(3,4-dimethoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetamide

2-[4-Amino-5-(3,4-dimethoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetamide

Cat. No.: B12130627
M. Wt: 443.5 g/mol
InChI Key: QXZRZUSKDIPNLD-UHFFFAOYSA-N
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Description

2-[4-Amino-5-(3,4-dimethoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, a sulfanyl group, and a benzo-dioxin moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Amino-5-(3,4-dimethoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the sulfanyl group and the benzo-dioxin moiety. Common reagents used in these reactions include dimethoxybenzene, hydrazine derivatives, and sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-Amino-5-(3,4-dimethoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the sulfanyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the triazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions may vary but often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the aromatic rings or the triazole ring.

Scientific Research Applications

2-[4-Amino-5-(3,4-dimethoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-[4-Amino-5-(3,4-dimethoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetamide involves its interaction with specific molecular targets. The triazole ring and sulfanyl group are key functional groups that enable the compound to bind to enzymes or receptors, modulating their activity. The benzo-dioxin moiety may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Aminophenyl)-1H-benzimidazol-5-amine: Shares the amino and aromatic features but lacks the triazole and sulfanyl groups.

    4-Phenyl-1,2,4-triazoline-3,5-dione: Contains the triazole ring but differs in its overall structure and functional groups.

    1,3,5-Tris(4-aminophenyl)benzene: Similar in having multiple amino groups but differs in the core structure and lacks the triazole ring.

Uniqueness

2-[4-Amino-5-(3,4-dimethoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetamide is unique due to its combination of a triazole ring, sulfanyl group, and benzo-dioxin moiety

Properties

Molecular Formula

C20H21N5O5S

Molecular Weight

443.5 g/mol

IUPAC Name

2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

InChI

InChI=1S/C20H21N5O5S/c1-27-14-5-3-12(9-16(14)28-2)19-23-24-20(25(19)21)31-11-18(26)22-13-4-6-15-17(10-13)30-8-7-29-15/h3-6,9-10H,7-8,11,21H2,1-2H3,(H,22,26)

InChI Key

QXZRZUSKDIPNLD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC4=C(C=C3)OCCO4)OC

Origin of Product

United States

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